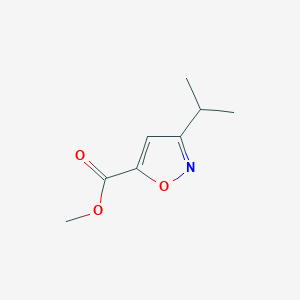

Methyl 3-isopropylisoxazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-propan-2-yl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZIIYKXQXEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-isopropylisoxazole-5-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 3-isopropylisoxazole-5-carboxylate

Executive Summary

This compound is a heterocyclic compound featuring a core isoxazole ring, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. This structure is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed for a range of therapeutic targets. The isopropyl group at the 3-position and the methyl ester at the 5-position provide critical handles for synthetic modification, influencing both the steric and electronic properties of the molecule. This guide offers a comprehensive overview of its chemical properties, established synthesis protocols, characteristic reactivity, and significance as a building block in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of its formation and reactivity, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Compound Identification and Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| IUPAC Name | methyl 3-isopropyl-1,2-oxazole-5-carboxylate | N/A |

| CAS Number | 104776-69-4 | N/A |

| Molecular Formula | C₈H₁₁NO₃ | N/A |

| Molecular Weight | 169.18 g/mol | N/A |

| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge |

| Boiling Point | Not explicitly reported, but estimated to be >200 °C | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction. The primary and most authoritative method involves the reaction of a nitrile oxide, generated in situ, with an activated alkyne.

Primary Synthesis Protocol: In Situ Nitrile Oxide Cycloaddition

This protocol describes the synthesis starting from isobutyraldehyde oxime and methyl propiolate. The in situ generation of the nitrile oxide from the oxime is crucial as nitrile oxides are prone to dimerization and are generally not isolated.

Experimental Protocol:

-

Oxime Formation (if starting from aldehyde): Dissolve isobutyraldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until TLC analysis confirms the consumption of the aldehyde.

-

Reaction Setup: In a well-ventilated fume hood, dissolve isobutyraldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In Situ Nitrile Oxide Generation: Cool the solution in an ice bath (0 °C). Add a solution of sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS) dropwise to the stirring mixture. The oxidant converts the oxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated by a mild base (often triethylamine, added concurrently or subsequently) to yield the reactive isopropylnitrile oxide intermediate.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality and Expertise:

-

The use of in situ generation for the nitrile oxide is a cornerstone of this synthesis. It maintains a low stationary concentration of the highly reactive intermediate, effectively preventing its undesired dimerization into a furoxan derivative.

-

NCS or NaOCl are chosen as mild and inexpensive oxidants for the conversion of the oxime to the hydroximoyl chloride precursor.

-

Methyl propiolate is a highly reactive dipolarophile due to the electron-withdrawing nature of the ester group, which accelerates the cycloaddition process and controls the regioselectivity, yielding the 3,5-disubstituted product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Anticipated)

| Technique | Expected Signals |

| ¹H NMR | δ ~ 1.3 ppm (d, 6H): Two equivalent methyl groups of the isopropyl moiety. δ ~ 3.1 ppm (sept, 1H): The methine proton of the isopropyl group. δ ~ 3.9 ppm (s, 3H): The methyl ester protons. δ ~ 6.8-7.0 ppm (s, 1H): The proton at the C4 position of the isoxazole ring. |

| ¹³C NMR | δ ~ 21 ppm: Isopropyl methyl carbons. δ ~ 28 ppm: Isopropyl methine carbon. δ ~ 53 ppm: Methyl ester carbon. δ ~ 105-110 ppm: C4 of the isoxazole ring. δ ~ 158 ppm: C5 of the isoxazole ring (ester-substituted). δ ~ 160 ppm: Ester carbonyl carbon. δ ~ 170 ppm: C3 of the isoxazole ring (isopropyl-substituted). |

| IR (Infrared) | ~1725-1740 cm⁻¹: Strong C=O stretch from the ester. ~1600 cm⁻¹: C=N stretch of the isoxazole ring. ~1450 cm⁻¹: C-H bending vibrations. ~1250 cm⁻¹: C-O stretch from the ester. |

Core Reactivity Profile

The reactivity of this compound is dominated by two primary sites: the ester functional group and the N-O bond of the isoxazole ring.

Reactions at the Ester Group

-

Saponification: Treatment with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/methanol mixture will readily hydrolyze the methyl ester to the corresponding 3-isopropylisoxazole-5-carboxylic acid.[1][2] This carboxylic acid is a versatile intermediate for forming amides, more complex esters, or other acid derivatives.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiH₄) will reduce the ester to the corresponding primary alcohol, (3-isopropylisoxazol-5-yl)methanol.

Reductive Cleavage of the Isoxazole Ring

A defining characteristic of the isoxazole ring is its susceptibility to reductive cleavage, a powerful transformation in synthetic chemistry. The relatively weak N-O bond can be broken, most commonly via catalytic hydrogenation.

Mechanism: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) cleaves the N-O bond. This is followed by tautomerization to yield a stable β-enamino-ketoester. This transformation effectively unmasks a 1,3-dicarbonyl relationship, making isoxazoles valuable synthetic equivalents of these motifs.[3]

Caption: Reductive ring opening of the isoxazole core.

Applications in Medicinal Chemistry and Drug Discovery

Isoxazole derivatives are integral components of numerous pharmaceuticals and agrochemicals.[4] this compound serves as a versatile building block for creating more complex bioactive molecules.[5]

-

Scaffold for Bioactive Compounds: The isoxazole core is metabolically stable and can act as a bioisostere for other functional groups, such as amides or esters, improving the pharmacokinetic properties of a drug candidate.[5]

-

Intermediate for API Synthesis: The ester and isopropyl groups can be further functionalized. The ester can be converted into an amide to explore structure-activity relationships, a common strategy in lead optimization. The carboxylic acid precursor is used in the preparation of aminopyrazole amide derivatives which have shown activity as Raf kinase inhibitors for melanoma treatment.

-

Versatile Precursor: As a synthetic intermediate, it is used in the creation of a variety of compounds, including antiviral agents and pyrazolopyrimidine derivatives for cancer therapy.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for related isoxazole and carboxylic acid ester compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[7]

References

-

Wang, Y., Liu, B.-T. & Wang, Q. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1033. Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate. Available at: [Link]

-

MySkinRecipes. (n.d.). METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Carl ROTH. (2022). Safety Data Sheet: mucasol®. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Rossi, S. et al. (2018). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 3(10), x181467. Available at: [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

ChemBK. (2024). METHYL 3-OXOOXAZOLE-5-CARBOXYLATE. Available at: [Link]

-

ChemSynthesis. (2025). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. Available at: [Link]

-

Piaz, V. D. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

-

Maleki, A. et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ACS Omega, 7(40), 35835–35844. Available at: [Link]

-

Georganics. (n.d.). Methyl isoxazole-5-carboxylate. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID | 14633-22-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 5. Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate [myskinrecipes.com]

- 6. METHYL ISOXAZOLE-5-CARBOXYLATE | 15055-81-9 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

A Comprehensive Spectroscopic Guide to Methyl 3-isopropylisoxazole-5-carboxylate

Foreword: The Structural Elucidation of a Versatile Heterocycle

For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 3-isopropylisoxazole-5-carboxylate, a member of the functionally rich isoxazole family of heterocycles, presents a unique combination of structural motifs that are of significant interest in medicinal chemistry. Isoxazoles are known to exhibit a wide range of biological activities, and understanding the nuanced structural details of new derivatives is the first step towards unlocking their therapeutic potential.[1]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my aim is not merely to present data but to offer a detailed interpretation, grounded in established principles and supported by data from closely related structures. This guide is designed to be a practical resource for scientists, enabling them to confidently identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution and artifact-free NMR spectra. The following is a field-proven methodology for the analysis of isoxazole derivatives.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton signal at 7.26 ppm and carbon signals at 77.16 ppm are well-characterized and do not interfere with the signals of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30 (30-degree pulse)

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 3.0 s

-

Spectral Width (sw): 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.0 s

-

Spectral Width (sw): 240 ppm

-

The choice of a 30-degree pulse in both experiments is a compromise between signal intensity and the need to allow for full relaxation of the nuclei, ensuring accurate integration in the ¹H NMR spectrum. Proton decoupling in the ¹³C NMR experiment simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Diagram 1: Experimental Workflow for NMR Analysis

Sources

Crystal structure of Methyl 3-isopropylisoxazole-5-carboxylate

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 3-isopropylisoxazole-5-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The specific arrangement of substituents on the isoxazole ring, such as the isopropyl group at the 3-position and the methyl carboxylate group at the 5-position, can significantly influence the molecule's steric and electronic properties, and consequently its pharmacological activity.

The precise three-dimensional arrangement of atoms within a crystal of this compound, known as its crystal structure, provides invaluable information. It reveals details about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties, such as solubility, melting point, and stability. Furthermore, in the context of drug development, knowledge of the crystal structure is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective drug candidates.

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, from its synthesis and crystallization to its analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization

The first step towards determining the crystal structure of this compound is to synthesize the compound and grow high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the case of this compound, this would involve the reaction of isobutyronitrile oxide with methyl propiolate.

Experimental Protocol: Synthesis

-

Generation of Isobutyronitrile Oxide: Isobutyronitrile oxide can be generated in situ from isobutyraldoxime by oxidation with a suitable agent, such as sodium hypochlorite (bleach) in a biphasic system.

-

Cycloaddition Reaction: The freshly generated isobutyronitrile oxide is then reacted with methyl propiolate in an appropriate solvent, such as dichloromethane or diethyl ether. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystal Growth

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Crystal Growth

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.

Illustrative Crystal Structure: A Case Study of a Related Isoxazole Derivative

While the specific crystallographic data for this compound is not publicly available at the time of writing, we can examine the crystal structure of a closely related compound to illustrate the type of information that can be obtained. For this purpose, we will consider the crystal structure of a derivative reported in the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data for an Exemplary Isoxazole Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Formula Weight | 193.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.234(3) |

| c (Å) | 11.123(3) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 914.5(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.403 |

Molecular and Crystal Structure Insights

The analysis of the crystal structure of this related isoxazole derivative would reveal precise bond lengths and angles within the molecule. For instance, the geometry of the isoxazole ring would be planar, and the bond lengths would be intermediate between single and double bonds, consistent with its aromatic character. The isopropyl and methyl carboxylate substituents would adopt specific conformations to minimize steric hindrance.

Furthermore, the crystal packing would be determined by intermolecular interactions. In the absence of strong hydrogen bond donors, the packing would likely be dominated by weaker van der Waals forces and potentially C-H···O interactions involving the carbonyl oxygen of the ester group.

Visualizing the Process and Structure

Diagrams are essential tools for visualizing complex scientific information. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular structure.

Caption: Workflow for the determination of a crystal structure.

Caption: 2D representation of this compound.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that combines organic synthesis, crystal growth techniques, and sophisticated analytical instrumentation. While the specific crystallographic data for this compound may not be readily available, the methodologies outlined in this guide provide a robust framework for its determination. The resulting structural information is of paramount importance for understanding its chemical behavior and for its potential applications in fields such as medicinal chemistry. The insights gained from the three-dimensional atomic arrangement can guide the design of new molecules with improved properties, underscoring the critical role of crystallography in modern chemical research.

References

For further reading and detailed protocols, the following resources are recommended:

- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. This book provides a comprehensive introduction to the theory and practice of X-ray crystallography.

- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. A classic text that clearly explains the principles of crystal structure analysis.

-

Cambridge Crystallographic Data Centre (CCDC). The CCDC maintains the world's largest database of small-molecule organic and metal-organic crystal structures. (URL: [Link])

-

International Union of Crystallography (IUCr). The IUCr provides a wealth of resources for crystallographers, including journals, databases, and educational materials. (URL: [Link])

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Foreword: The Enduring Relevance of the Isoxazole Nucleus

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can interact with a wide range of biological targets to elicit desired therapeutic effects. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous clinically significant drugs.[4][5]

This guide moves beyond a simple cataloging of activities. It is designed for the discerning researcher and drug development professional, providing an in-depth exploration of the key biological activities of isoxazole derivatives. We will dissect the underlying mechanisms of action, present robust and reproducible experimental protocols for their evaluation, and offer insights grounded in years of field experience. Our focus is not just on the "what," but the critical "why" and "how," ensuring that the knowledge herein is both comprehensive and immediately applicable in a laboratory setting. We will explore three principal domains where isoxazoles have demonstrated profound impact: anti-inflammatory, anticancer, and antimicrobial activities.

Part 1: Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory potential of isoxazole derivatives is one of their most well-documented and clinically relevant properties.[6][7] This activity is largely attributed to their ability to modulate the arachidonic acid pathway, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and at its core are the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8][9]

Many isoxazole-containing compounds, most famously the now-withdrawn drug Valdecoxib, have been designed as selective COX-2 inhibitors.[2][9] The isoxazole ring acts as a crucial pharmacophore, orienting substituent groups into the active site of the COX-2 enzyme to establish key binding interactions that block its catalytic activity.[10][11] This selectivity is a paramount objective in modern anti-inflammatory drug design.

Data Presentation: In Vitro COX-1/COX-2 Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of representative isoxazole derivatives against COX-1 and COX-2 enzymes, demonstrating the potential for achieving high selectivity.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [COX-1 IC₅₀ / COX-2 IC₅₀] | Reference |

| C3 | >100 | 0.93 ± 0.01 | >107.5 | [12] |

| C5 | >100 | 0.85 ± 0.04 | >117.6 | [12] |

| C6 | >100 | 0.55 ± 0.03 | >181.8 | [12] |

| IXZ3 | >100 | 0.95 | >105 | [9] |

| Celecoxib (Standard) | 15.0 ± 0.2 | 0.05 ± 0.001 | 300 | [12] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a canonical and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[13][14]

Principle: Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandin synthesis via the COX pathway.[14] A reduction in paw edema (swelling) following administration of a test compound indicates potential anti-inflammatory, and likely COX-inhibitory, activity.

Methodology:

-

Animal Acclimatization: House male Wistar rats (150-200g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

-

Grouping: Randomly divide animals into groups (n=5-6 per group):

-

Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

-

Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, oral).

-

Group III-V: Test Compound groups (e.g., 10, 20, 40 mg/kg, oral).

-

-

Baseline Measurement: Measure the initial paw volume of the right hind paw for each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) 1 hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Scientist's Notes: This in vivo assay provides a holistic view of a compound's efficacy, encompassing its absorption, distribution, and metabolism.[14][15] The biphasic nature of the response allows for preliminary insights into the mechanism; significant inhibition in the later phase strongly suggests COX pathway involvement.

Visualization: Arachidonic Acid Pathway

Caption: The Arachidonic Acid cascade and the inhibitory role of isoxazoles.

Part 2: Anticancer Activity: Diverse Mechanisms of Cytotoxicity

The isoxazole scaffold is a versatile building block for anticancer agents, with derivatives demonstrating a variety of cytotoxic mechanisms against numerous cancer cell lines.[3][16][17] These mechanisms often involve the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.[18]

Key Mechanisms of Action

-

Kinase Inhibition (e.g., VEGFR2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Isoxazole derivatives have been developed as potent inhibitors of VEGFR2, effectively cutting off the tumor's blood supply.[19]

-

Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[18][20] This can be achieved by inhibiting survival proteins like Heat Shock Protein 90 (HSP90) or by activating cellular death pathways.[20]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The table below showcases the cytotoxic activity of various isoxazole derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |

| Compound 2 | K562 | Leukemia | 0.018 ± 0.0007 | - | [20] |

| Compound 5 | K562 | Leukemia | 0.035 ± 0.006 | - | [20] |

| Compound 2d | HeLa | Cervical Cancer | 15.48 | - | [21] |

| Compound 2d | Hep3B | Liver Cancer | 23.00 | - | [21] |

| Compound 10c | HepG2 | Liver Cancer | 0.69 | Sorafenib (3.99) | [19] |

| 5a | Huh7 | Liver Cancer | 0.7 | Doxorubicin (-) | [22] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing a robust measure of a compound's cytotoxic effects in vitro.[22]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Scientist's Notes: The choice of cell line is critical and should be relevant to the intended therapeutic target.[22] Including a reference chemotherapeutic drug (e.g., Doxorubicin, Sorafenib) provides a benchmark for the potency of the test compounds.[19] Always ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Visualization: Simplified VEGFR2 Signaling Pathway

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole derivatives.

Part 3: Antimicrobial Activity: A Broad-Spectrum Approach

The isoxazole core is present in several classic antibiotics, including sulfamethoxazole and cloxacillin, highlighting its historical and ongoing importance in combating microbial infections.[1][23] Modern research continues to explore novel isoxazole derivatives for their efficacy against a wide range of pathogens, including multi-drug resistant strains.[24][25][26]

Spectrum of Activity

Isoxazole derivatives have demonstrated activity against:

-

Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus cereus.[27]

-

Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[25][27]

-

Fungi: Including strains like Candida albicans and Aspergillus niger.[24][28]

The mechanism of action can vary, but often involves the disruption of essential cellular processes like cell wall synthesis, DNA replication, or folate synthesis.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing antimicrobial potency.

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |

| 4a | - | 16.88 | - | [25] |

| 4e | - | 19.01 | - | [25] |

| 5a | 6.25 | 12.5 | 25 | [27] |

| 5f | 12.5 | 25 | 12.5 | [27] |

| Chloramphenicol (Std.) | - | 22.41 | - | [25] |

| Benzyl Penicillin (Std.) | >1000 | >1000 | - | [24] |

| Ketoconazole (Std.) | - | - | 100 | [24] |

Experimental Protocol: Broth Microdilution MIC Assay

This method is a gold standard for determining the MIC of a compound in a quantitative and high-throughput manner.[24][29]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity (growth) is recorded as the MIC.

Methodology:

-

Preparation of Inoculum: Culture the desired microbial strain (e.g., E. coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. For example, start with a concentration of 256 µg/mL and dilute down to 0.5 µg/mL.

-

Controls: Include the following controls in each plate:

-

Sterility Control: Well with broth only (no bacteria, no compound).

-

Growth Control: Well with broth and bacteria (no compound).

-

Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin) and bacteria.

-

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 or 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed. A colorimetric indicator like resazurin can be added to aid in visualization (blue when no growth, pink with growth).

-

Confirmation: To determine the Minimum Bactericidal Concentration (MBC), sub-culture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

Scientist's Notes: Strict adherence to aseptic techniques is paramount to avoid contamination. The use of standardized microbial strains (e.g., from ATCC) ensures reproducibility and comparability of results across different studies. The final DMSO concentration should be kept low and consistent across all wells to avoid any inhibitory effects from the solvent itself.[29]

Visualization: Antimicrobial Screening Workflow

Caption: Standard workflow for determining the MIC of isoxazole derivatives.

Conclusion and Future Outlook

The isoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust foundation for compounds with potent and diverse biological activities.[1][28] From selective COX-2 inhibitors for inflammation to multi-mechanistic agents against cancer and broad-spectrum antimicrobials, the versatility of this heterocycle is remarkable.[2][6][7] The ongoing challenge for researchers is to refine the structure-activity relationships, optimizing for potency against specific targets while engineering favorable pharmacokinetic and safety profiles.[10] As our understanding of disease biology deepens, the rational design of novel isoxazole derivatives will undoubtedly lead to the next generation of innovative therapeutics, solidifying the legacy of this privileged core in the future of medicine.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Search.

- A review of isoxazole biological activity and present synthetic techniques. (2024). Research Journal of Pharmacy and Technology, 17(12), 5853-5864.

- Martis, G. J., Shrikanth, M. S., Rai, G., & Nityananda, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- A review of isoxazole biological activity and present synthetic techniques. (2024). Research Journal of Pharmacy and Technology, 17(12), 5853-5864.

- Martis, G. J., Shrikanth, M. S., Rai, G., & Nityananda, S. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ChemistrySelect, 7(41).

- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv

- Martis, G. J., Shrikanth, M. S., Rai, G., & Nityananda, S. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- A review of recent synthetic strategies and biological activities of isoxazole. (2022). R Discovery.

- Martis, G. J., Shrikanth, M. S., Rai, G., & Nityananda, S. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv

- Martis, G. J., Shrikanth, M. S., Rai, G., & Nityananda, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie, e2000261.

- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-11.

- Martis, G. J., Shrikanth, M. S., Rai, G., & Nityananda, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Tron, G. C., Pagliai, F., Del Grosso, E., Genazzani, A. A., Sorba, G., & Pirali, T. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.

- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).

- Khan, J., Jan, N., Mabkhot, Y. N., Al-Showiman, S. S., & Khan, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.

- Khan, J., Jan, N., Mabkhot, Y. N., Al-Showiman, S. S., & Khan, A. (2023).

- Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105342.

- Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Deriv

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Alanazi, M. M., & El-Azab, A. S. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1548.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Google Search.

- Kumar, A., Kumar, R., & Kalra, S. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 17(1), 10-21.

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).

- Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol. (n.d.). Benchchem.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).

- Labib, M. B., Abdel-Ghani, T. M., & El-Sayed, M. A.-A. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry, 14(3), 193-214.

- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.).

- Krunić, J., Matić, S., Stanojković, T., Vukić, M., & Dimić, D. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 668.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Bakht, M. A., Islam, M., Naqvi, F., & Al-Ghorbani, M. (2021).

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, (5).

- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI.

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR.

- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025).

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ijcrt.org [ijcrt.org]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 28. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 29. mdpi.com [mdpi.com]

The Alchemical Allure of an Isoxazole: A Senior Application Scientist's Guide to Methyl 3-isopropylisoxazole-5-carboxylate in Drug Discovery

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions.[1][2] This in-depth technical guide focuses on a particularly promising, yet underexplored, starting material: methyl 3-isopropylisoxazole-5-carboxylate . We will dissect this molecule from first principles, providing a comprehensive roadmap for its synthesis, characterization, and strategic deployment in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to create novel therapeutics. We will move beyond simple protocols to explore the underlying chemical logic, enabling scientists to not only replicate but also innovate.

Introduction: Why the 3-Isopropylisoxazole-5-Carboxylate Scaffold?

The enduring appeal of the isoxazole core in pharmaceuticals is well-documented, with numerous approved drugs featuring this heterocycle.[1] The specific substitution pattern of this compound offers a compelling combination of features for the medicinal chemist:

-

The Isopropyl Group (C3-Position): This small, lipophilic group provides a valuable handle for probing hydrophobic pockets in target proteins. Its branched nature can impart steric hindrance that may enhance selectivity or modulate metabolic stability compared to linear alkyl chains.

-

The Methyl Ester (C5-Position): The ester functionality serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for engaging with biological targets. Furthermore, the ester can be converted into a wide array of amides, hydroxamic acids, and other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

-

The Isoxazole Core: The inherent properties of the isoxazole ring itself contribute to its desirability. It is a relatively electron-poor aromatic system, which can influence the pKa of adjacent functional groups and participate in dipole-dipole and π-stacking interactions.[1] The nitrogen and oxygen atoms also provide hydrogen bond accepting capabilities.[5]

This guide will provide the foundational knowledge and practical protocols to fully exploit these features.

Foundational Synthesis: The 1,3-Dipolar Cycloaddition

The most robust and convergent method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition.[6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For our target molecule, this translates to the reaction of an isopropyl-substituted nitrile oxide with methyl propiolate.

The "Why": Mechanistic Considerations and Reagent Selection

The key to a successful 1,3-dipolar cycloaddition is the controlled, in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime. This is crucial because nitrile oxides are prone to dimerization to form furoxans, a common side reaction that can significantly reduce the yield of the desired isoxazole.[3]

Our synthetic strategy, therefore, involves two main stages:

-

Oxime Formation: The straightforward condensation of isobutyraldehyde with hydroxylamine.

-

Nitrile Oxide Generation and Cycloaddition: The oxidation of the resulting isobutyraldoxime in the presence of methyl propiolate.

The choice of oxidizing agent for the second step is critical. Mild oxidants are preferred to avoid degradation of the starting materials and products. N-Chlorosuccinimide (NCS) is an excellent choice as it efficiently converts the oxime to the corresponding hydroximoyl chloride, which is then readily dehydrochlorinated by a mild base (like triethylamine) to generate the nitrile oxide in situ.

Visualizing the Synthesis

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 5. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of Methyl 3-isopropylisoxazole-5-carboxylate

Abstract: This document provides comprehensive application notes and detailed protocols for the synthesis of methyl 3-isopropylisoxazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of biological activities.[1] This guide presents two robust and validated synthetic strategies: a one-pot [3+2] cycloaddition reaction and a classic Fischer esterification. The rationale behind experimental design, step-by-step procedures, and methods for self-validation are detailed to ensure reproducibility and high-yield synthesis for researchers in drug development and organic chemistry.

Introduction to Synthetic Strategy

The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry. For the target molecule, this compound, two primary retrosynthetic pathways are considered, offering flexibility based on the availability of starting materials and desired scale.

Strategy A: 1,3-Dipolar Cycloaddition The most elegant and convergent approach is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2] This method is highly efficient and regioselective. For our target, this involves the in situ generation of isopropylnitrile oxide from isobutyraldoxime, which is then trapped by methyl propiolate. The nitrile oxide is unstable and generated immediately before it reacts, making this a one-pot process.[3][4]

Strategy B: Fischer Esterification An alternative, equally effective route is the esterification of a pre-existing carboxylic acid. If 3-isopropylisoxazole-5-carboxylic acid is available or easily synthesized, its conversion to the corresponding methyl ester via Fischer esterification is a straightforward and high-yielding final step.[5][6] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7]

The choice between these strategies depends on precursor availability. Protocol 1 builds the core heterocyclic ring and installs both substituents simultaneously, while Protocol 2 focuses on the simple functional group interconversion of a more advanced intermediate.

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1: One-Pot Synthesis via [3+2] Nitrile Oxide-Alkyne Cycloaddition

This protocol details the construction of the isoxazole ring from basic precursors. The key is the in situ generation of the unstable isopropylnitrile oxide, which immediately undergoes a cycloaddition reaction. This method offers high atom economy and procedural simplicity.

Underlying Principle and Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. First, an aldoxime (isobutyraldoxime) is oxidized to form a transient nitrile oxide. Common oxidants include sodium hypochlorite (bleach) or hypervalent iodine reagents.[3][4] This highly reactive 1,3-dipole is then intercepted by a dipolarophile, in this case, the alkyne methyl propiolate. The reaction is typically regioselective, yielding the 3,5-disubstituted isoxazole as the major product.[8]

Caption: One-pot cycloaddition for isoxazole synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Isobutyraldoxime | C₄H₉NO | 87.12 | 0.87 g | 10.0 | |

| Methyl Propiolate | C₄H₄O₂ | 84.07 | 1.01 g (0.96 mL) | 12.0 | Use 1.2 equivalents |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous |

| Sodium Hypochlorite | NaOCl | 74.44 | ~20 mL | ~20 | 10-15% aqueous solution (Bleach) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated solution |

| Brine | NaCl (aq) | 58.44 | - | - | Saturated solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Anhydrous |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyraldoxime (0.87 g, 10.0 mmol) and methyl propiolate (1.01 g, 12.0 mmol). Dissolve the mixture in dichloromethane (50 mL).

-

Addition of Oxidant: Cool the flask in an ice bath to 0 °C. Add an aqueous solution of sodium hypochlorite (~10-15%, 20 mL) dropwise over 30 minutes using an addition funnel. Causality Insight: Slow addition is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of the nitrile oxide intermediate.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The consumption of the starting materials and the appearance of a new, higher Rf spot corresponding to the product should be observed.

-

Work-up: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 4:1) to afford this compound as a clear oil. A typical yield is in the range of 70-85%.

Protocol 2: Synthesis via Fischer Esterification

This protocol is ideal when the corresponding carboxylic acid is readily available. The Fischer esterification is a robust, equilibrium-driven process that reliably converts carboxylic acids to esters.

Underlying Principle and Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product.[9] The reaction is driven to completion by using a large excess of the alcohol (methanol), which serves as both reactant and solvent, shifting the equilibrium towards the product side.[5][6]

Caption: Fischer esterification of the isoxazole carboxylic acid.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Isopropylisoxazole-5-carboxylic acid | C₇H₉NO₃ | 155.15 | 1.55 g | 10.0 | Starting material[10] |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | Anhydrous, used in excess |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | ~9.2 | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated solution |

| Brine | NaCl (aq) | 58.44 | - | - | Saturated solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Anhydrous |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-isopropylisoxazole-5-carboxylic acid (1.55 g, 10.0 mmol) in methanol (50 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. Expertise Insight: The sulfuric acid acts as both a catalyst and a dehydrating agent, helping to drive the equilibrium forward.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Let the reaction proceed for 4-8 hours.

-

Reaction Monitoring (Self-Validation): Monitor the disappearance of the starting carboxylic acid by TLC (4:1 Hexanes:Ethyl Acetate with 1% acetic acid). The product ester will have a higher Rf value and the starting acid will remain near the baseline.

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Remove most of the methanol on a rotary evaporator. To the remaining aqueous residue, add 50 mL of water and extract with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product is typically of high purity after work-up. If necessary, it can be further purified by flash column chromatography as described in Protocol 1. A typical yield is >90%.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane (DCM): Is a suspected carcinogen. Handle with care and avoid inhalation.

-

Sodium Hypochlorite (Bleach): Is corrosive and an oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

-

Concentrated Sulfuric Acid: Is extremely corrosive. Handle with extreme care and add it slowly to other solutions to dissipate heat.

-

Flammable Solvents: Diethyl ether and methanol are highly flammable. Keep away from ignition sources.

References

-

Uchida, M., Komatsu, M., Morita, S., Kanbe, T., & Nakagawa, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Chemical and Pharmaceutical Bulletin, 34(7), 3033-3036. [Link]

-

Pore, V. S., & Kumar, U. K. S. (2009). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (29), 4381-4383. [Link]

-

Hansen, T. V., & Wu, P. (2010). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2010(3), M680. [Link]

-

Kaur, A., & Chimni, S. S. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1011. [Link]

-

Sankyo Research Laboratories. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Sankyo Kenkyusho Nenpo, 38, 79-88. [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 22(9), 1433. [Link]

-

D'Anna, F., & Frenna, V. (2018). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

-

Scribd. (n.d.). Synthesis of 3-Hydroxyisoxazoles. Scribd. [Link]

-

YouTube. (2019, January 19). synthesis of isoxazoles. [Link]

-

Wang, Z., Zhang, J., & Wang, J. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o733. [Link]

-

Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 652-655. [Link]

-

MySkinRecipes. (n.d.). METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. MySkinRecipes. [Link]

-

Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. [Link]

-

Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

ChemSynthesis. (n.d.). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. ChemSynthesis. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5803-5805. [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. manchesterorganics.com [manchesterorganics.com]

Application Notes and Protocols: Cycloaddition Reactions for Isoxazole Synthesis

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for designing bioactive molecules.[5] A significant number of approved drugs and clinical candidates across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, feature the isoxazole core.[1][2][3][4][6] The development of efficient and robust synthetic methodologies to access diverse isoxazole derivatives is therefore of paramount importance for researchers in academia and the pharmaceutical industry.

Among the various synthetic strategies, 1,3-dipolar cycloaddition reactions have emerged as one of the most powerful and direct methods for constructing the isoxazole ring system.[7][8][9] This application note provides a comprehensive overview of the synthesis of isoxazoles via cycloaddition reactions, with a particular focus on the in situ generation of nitrile oxides and their subsequent reaction with alkynes. We will delve into the mechanistic underpinnings of this transformation, discuss key experimental parameters influencing its outcome, and provide detailed, field-proven protocols for the synthesis of substituted isoxazoles.

The [3+2] Cycloaddition: A Convergent Approach to Isoxazoles

The cornerstone of modern isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). This reaction is a type of pericyclic reaction that proceeds in a concerted fashion to form the five-membered isoxazole ring in a single, atom-economical step.[10]

The general mechanism for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to yield an isoxazole is depicted below.

Caption: General mechanism of isoxazole synthesis via [3+2] cycloaddition.

A critical aspect of this reaction is the generation of the nitrile oxide intermediate, which is often unstable and prone to dimerization.[5][10] Therefore, most synthetic protocols rely on the in situ generation of the nitrile oxide in the presence of the dipolarophile to ensure efficient trapping and high yields of the desired isoxazole product.

Generation of Nitrile Oxides: The Key to Successful Isoxazole Synthesis

The choice of method for generating the nitrile oxide is crucial and often dictates the overall efficiency and substrate scope of the isoxazole synthesis. Several reliable methods have been developed, starting from readily available precursors.

Dehydrohalogenation of Hydroximoyl Halides

This is the classical and one of the most widely used methods for generating nitrile oxides. It involves the treatment of an aldoxime with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form a hydroximoyl halide intermediate.[11] Subsequent elimination of hydrogen halide with a base, typically a tertiary amine like triethylamine (Et₃N), generates the nitrile oxide in situ.[11][12]

Caption: Pathway for nitrile oxide generation from aldoximes.

Oxidation of Aldoximes

More direct and often milder methods involve the direct oxidation of aldoximes to nitrile oxides. A variety of oxidizing agents have been employed for this purpose, with hypervalent iodine reagents such as (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) being particularly effective.[13][14][15] Other oxidizing systems, like tert-butyl hypoiodite (t-BuOI), have also been successfully utilized.[11]

Dehydration of Primary Nitro Compounds

Primary nitro compounds can also serve as precursors to nitrile oxides through dehydration. This method is less common for intermolecular cycloadditions but can be effective in certain contexts.

The choice of method depends on the specific substrate, desired reaction conditions (e.g., temperature, pH), and tolerance of functional groups. For sensitive substrates, the milder oxidative methods are often preferred.

Regioselectivity in Isoxazole Formation

When unsymmetrical alkynes are used as dipolarophiles, the issue of regioselectivity arises, as two different regioisomeric isoxazoles can potentially be formed (3,4- and 3,5-disubstituted). In many cases, particularly with terminal alkynes, the reaction proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole.[13][14] This selectivity is governed by a combination of steric and electronic factors in the transition state of the cycloaddition. For certain applications, specific catalysts or reaction conditions can be employed to control and even reverse the regioselectivity.[16][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Dehydrohalogenation of Hydroximoyl Halides

This protocol is a robust and widely applicable method for the synthesis of a variety of 3,5-disubstituted isoxazoles.

Materials:

-

Aldoxime (1.0 mmol)

-

N-Chlorosuccinimide (NCS) (1.1 mmol)

-

Terminal alkyne (1.2 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the aldoxime (1.0 mmol) in dry DCM (5 mL) at 0 °C under an inert atmosphere, add NCS (1.1 mmol) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of the hydroximoyl chloride can be monitored by TLC.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture.

-

Slowly add a solution of triethylamine (1.5 mmol) in dry DCM (5 mL) to the reaction mixture at 0 °C over a period of 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting materials are consumed (monitored by TLC).

-

Upon completion, quench the reaction with water (10 mL) and extract the product with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Hypervalent Iodine-Mediated Synthesis of 3,5-Disubstituted Isoxazoles

This protocol offers a milder alternative for the in situ generation of nitrile oxides and is often faster and higher yielding.[13][14]

Materials:

-

Aldoxime (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol)

-

Methanol (MeOH) or a mixture of MeOH/H₂O (5 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (5 mL).

-

To this stirred solution at room temperature, add PIFA (1.1 mmol) in one portion.

-

The reaction is typically rapid and can be complete within minutes to a few hours. Monitor the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Data Presentation: Substrate Scope and Yields

The 1,3-dipolar cycloaddition for isoxazole synthesis is compatible with a wide range of functional groups on both the nitrile oxide precursor and the alkyne. The following table summarizes representative examples from the literature.

| Entry | Aldoxime (R¹) | Alkyne (R²) | Method | Product | Yield (%) | Reference |

| 1 | Benzaldehyde oxime | Phenylacetylene | PIFA, MeOH | 3,5-Diphenylisoxazole | 95 | [14] |

| 2 | 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA, MeOH/H₂O | 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)isoxazole | High | [15] |

| 3 | Cyclohexanecarboxaldehyde oxime | Styrene | t-BuOI, Dioxane | 3-Cyclohexyl-5-phenyl-4,5-dihydroisoxazole | 78 | [11] |

| 4 | 4-Chlorobenzaldehyde oxime | Propargyl alcohol | NCS, Et₃N, DMF | (3-(4-Chlorophenyl)isoxazol-5-yl)methanol | Good | [12] |

Workflow for Isoxazole Synthesis

The general workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is outlined in the diagram below.

Caption: General experimental workflow for isoxazole synthesis.

Conclusion and Future Perspectives

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes remains a cornerstone of isoxazole synthesis, offering a highly efficient, regioselective, and versatile route to this important class of heterocycles. The development of milder and more environmentally friendly methods, such as those employing hypervalent iodine reagents or mechanochemistry, has further expanded the utility of this transformation.[5][8] As the demand for novel molecular entities in drug discovery and materials science continues to grow, further innovations in catalytic and asymmetric cycloaddition reactions for isoxazole synthesis are anticipated, paving the way for the creation of even more complex and functionalized isoxazole derivatives.[18][19]

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Enantioselective Synthesis of Isoxazoline N-Oxides via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Nitro-Containing Allylic Carbon